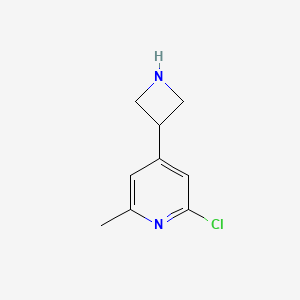
4-(Azetidin-3-yl)-2-chloro-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-3-yl)-2-chloro-6-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with an azetidine group, a chlorine atom, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-2-chloro-6-methylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound may involve scalable and green synthetic routes. For example, the use of commercially available and low-cost starting materials, along with green oxidation reactions in microchannel reactors, can yield important quaternary heterocyclic intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azetidin-3-yl)-2-chloro-6-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Cycloaddition Reactions: The azetidine ring can be involved in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while cycloaddition reactions can produce complex heterocyclic structures.
Applications De Recherche Scientifique
4-(Azetidin-3-yl)-2-chloro-6-methylpyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological systems, providing insights into their mechanisms of action.
Mécanisme D'action
The mechanism of action of 4-(Azetidin-3-yl)-2-chloro-6-methylpyridine involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a conformationally restricted component, influencing the compound’s binding affinity and selectivity for its targets . The pyridine ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Azetidin-3-yl)benzonitrile hydrochloride
- 3-(Benzyloxy)azetidine hydrochloride
- 3-(3-Methoxyphenyl)azetidine hydrochloride
Uniqueness
4-(Azetidin-3-yl)-2-chloro-6-methylpyridine is unique due to the presence of both the azetidine and pyridine rings, along with the chlorine and methyl substituents. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H11ClN2 |
|---|---|
Poids moléculaire |
182.65 g/mol |
Nom IUPAC |
4-(azetidin-3-yl)-2-chloro-6-methylpyridine |
InChI |
InChI=1S/C9H11ClN2/c1-6-2-7(3-9(10)12-6)8-4-11-5-8/h2-3,8,11H,4-5H2,1H3 |
Clé InChI |
RWMHQFHKVJSPNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)Cl)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


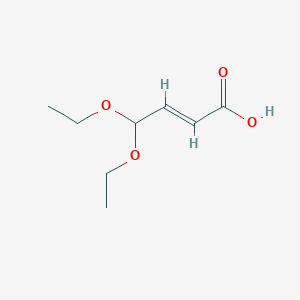
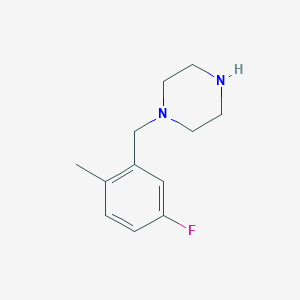
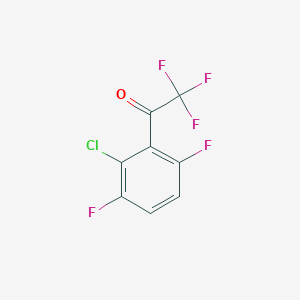
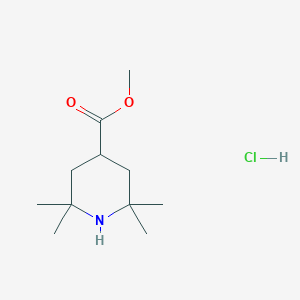
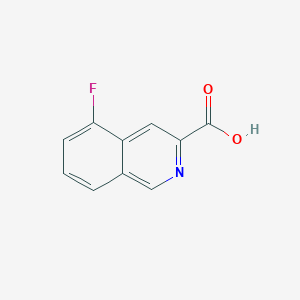
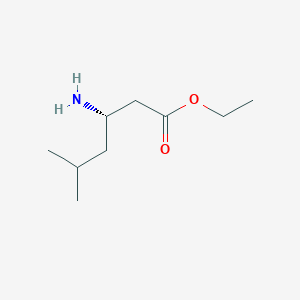
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine](/img/structure/B13534185.png)
![4-[4-(Methoxymethyl)phenoxy]piperidine](/img/structure/B13534197.png)





![2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid](/img/structure/B13534255.png)
